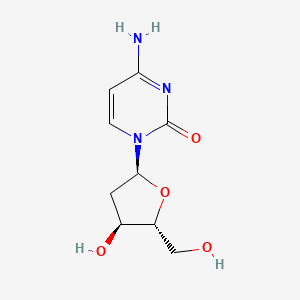

2'-Deoxy-alpha-cytidine

Description

Significance of Nucleoside Anomers in Nucleic Acid Chemistry and Biology

Nucleic acids, the fundamental molecules of life, are polymers composed of nucleotide building blocks. rsc.org Each nucleotide contains a nucleobase, a sugar moiety (ribose in RNA and deoxyribose in DNA), and a phosphate (B84403) group. rsc.orgwikipedia.org The bond connecting the nucleobase to the sugar is known as the glycosidic bond. The orientation of the nucleobase relative to the sugar ring at the anomeric carbon (C1') gives rise to two distinct stereoisomers, or anomers: the beta (β) and alpha (α) anomers. atdbio.com

In naturally occurring DNA and RNA, the nucleosides are exclusively in the β-configuration. rsc.orgatdbio.com This specific stereochemistry is crucial for the formation of the canonical right-handed double helix structure of DNA and for the precise interactions with enzymes involved in replication, transcription, and repair. atdbio.comnih.gov

The study of α-anomeric nucleosides, while not typically found in natural nucleic acid polymers, offers a unique lens through which to understand the stringent structural requirements of biological systems. iucr.orgresearchgate.net These synthetic analogs have become invaluable tools in molecular biology and medicinal chemistry, exhibiting distinct properties such as increased resistance to enzymatic degradation. rsc.orgoup.com

Overview of Alpha-Anomeric Nucleosides: Historical Context and Distinctive Features

The exploration of α-anomeric nucleosides dates back to the mid-20th century, with the first discovery of an α-nucleoside derivative in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in 1955. rsc.orgnih.gov The first chemical synthesis of an α-nucleoside, α-adenosine, was achieved in 1958. rsc.org The synthesis of α-deoxycytidine was later reported, contributing to the growing family of these non-natural nucleosides. rsc.org

Alpha-anomeric nucleosides are characterized by the nucleobase being in a trans relationship to the C4'-CH2OH group of the sugar, in contrast to the cis relationship in the natural β-anomers. rsc.org This seemingly minor change in stereochemistry at the C1' position leads to significant structural and functional differences. Oligonucleotides containing α-anomers can form stable, parallel-stranded duplexes with complementary β-stranded DNA or RNA, a feature that has been extensively studied for potential therapeutic applications. rsc.orgoup.com These α-oligonucleotides often exhibit remarkable stability against nucleases, the enzymes that degrade nucleic acids. oup.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8-/m0/s1 |

InChI Key |

CKTSBUTUHBMZGZ-BBVRLYRLSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origin of Product |

United States |

Chemical Properties of 2 Deoxy Alpha Cytidine

2'-Deoxy-alpha-cytidine is the α-anomer of 2'-deoxycytidine (B1670253), a fundamental component of DNA. Its chemical identity is defined by the specific spatial arrangement at the anomeric carbon.

| Property | Value |

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 g/mol |

| Appearance | Off-white powder |

| Melting Point | 197-198.5 °C |

| Boiling Point | 497.6±55.0 °C (Predicted) |

| Density | 1.73±0.1 g/cm3 (Predicted) |

| Solubility | Soluble in water and DMSO. chembk.com |

| This table presents key chemical and physical properties of this compound. |

Enzymatic Recognition and Processing of 2 Deoxy Alpha Cytidine

Interactions with Nucleoside Deaminases

Nucleoside deaminases are crucial enzymes in the pyrimidine (B1678525) salvage pathway that catabolize cytidine (B196190) and deoxycytidine. Their ability to recognize and process a nucleoside analog determines its metabolic fate and stability.

Research has consistently shown that 2'-Deoxy-alpha-cytidine is resistant to the action of cytidine deaminase (CDA). rsc.orgrsc.org CDA catalyzes the hydrolytic deamination of cytidine and 2'-deoxycytidine (B1670253) into uridine (B1682114) and 2'-deoxyuridine (B118206), respectively. aacrjournals.orguniprot.org Early studies using cell suspensions of Escherichia coli B found that while the natural β-anomer of 2'-deoxycytidine was readily deaminated, the α-anomer remained inert to this enzymatic reaction. rsc.org This resistance is a hallmark of alpha-nucleosides, rendering them stable against this key catabolic pathway.

Similarly, the compound is not a substrate for deoxycytidine monophosphate (dCMP) deaminase. This enzyme, also known as dCMP aminohydrolase, acts specifically on the monophosphorylated form of deoxycytidine (dCMP) to produce deoxyuridine monophosphate (dUMP). ebi.ac.uknih.gov The high substrate specificity of dCMP deaminase for the natural β-anomeric configuration of dCMP precludes the processing of the alpha-anomer monophosphate.

Table 1: Interaction of this compound with Nucleoside Deaminases

| Enzyme | Substrate Form | Activity | Reference |

|---|---|---|---|

| Cytidine Deaminase (CDA) | Nucleoside | Resistant | rsc.org |

| dCMP Deaminase | Monophosphate | Resistant | nih.gov |

The inability of deaminases to process this compound stems from the strict stereochemical requirements of their active sites. nih.gov The active site of cytidine deaminase and related enzymes like the APOBEC family is a precisely shaped pocket that has evolved to bind the β-anomer of (deoxy)cytidine. rsc.orgnih.gov In the natural β-configuration, the sugar and base adopt a specific spatial orientation that allows for optimal hydrogen bonding and coordination with a catalytic zinc ion in the enzyme's core. nih.govnih.gov

In this compound, the anomeric linkage is inverted. This forces the deoxyribose moiety into a different three-dimensional position relative to the cytosine base. Consequently, the α-anomer cannot fit correctly within the catalytic pocket. nih.gov This improper docking prevents the formation of the critical interactions between the substrate and key amino acid residues required to stabilize the transition state and facilitate the deamination reaction. nih.gov The result is a complete lack of catalytic activity towards the alpha-anomer.

Phosphorylation Pathways

For a nucleoside analog to have biological activity, it must typically be phosphorylated to its mono-, di-, and triphosphate forms. This process is carried out by a series of cellular kinases.

The initial and often rate-limiting step in the activation of deoxycytidine and its analogs is the phosphorylation to the 5'-monophosphate form, a reaction catalyzed by deoxycytidine kinase (dCK). nih.govresearchgate.net Despite its unnatural configuration, this compound can be recognized as a substrate by dCK. While the efficiency of phosphorylation may be lower compared to the natural substrate, 2'-deoxycytidine, the enzyme is capable of catalyzing this crucial first step. jst.go.jp The broad substrate specificity of dCK allows it to phosphorylate a wide variety of nucleoside analogs, including those with modifications at the sugar moiety. spandidos-publications.comvu.lt

Following the initial phosphorylation by dCK, the resulting this compound monophosphate must be further phosphorylated to exert potential biological effects. This sequential phosphorylation is carried out by other cellular kinases.

UMP/CMP Kinase: This enzyme, also known as cytidylate kinase, is responsible for converting CMP and dCMP to their corresponding diphosphates. nih.govnih.gov It also phosphorylates the monophosphates of many cytidine analogs. nih.govabcam.com The alpha-monophosphate of deoxycytidine can serve as a substrate for UMP/CMP kinase, leading to the formation of this compound diphosphate (B83284).

Nucleoside Diphosphate Kinase (NDPK): This kinase has broad specificity and catalyzes the final phosphorylation step, transferring a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. nih.gov It converts this compound diphosphate into the corresponding 5'-triphosphate (α-dCTP). The successful synthesis and experimental use of alpha-nucleoside triphosphates confirm that this phosphorylation pathway is viable. jst.go.jpnih.gov

Table 2: Phosphorylation of this compound

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | This compound | This compound monophosphate | nih.gov, jst.go.jp |

| UMP/CMP Kinase | This compound monophosphate | This compound diphosphate | nih.gov, nih.gov |

| Nucleoside Diphosphate Kinase | This compound diphosphate | This compound triphosphate | nih.gov, jst.go.jp |

Nucleoside Phosphorylase Interactions

Nucleoside phosphorylases are catabolic enzymes that cleave the glycosidic bond of nucleosides in the presence of inorganic phosphate, yielding a free base and a sugar-1-phosphate. nih.govnih.gov Similar to its resistance to deaminases, this compound is not a substrate for pyrimidine nucleoside phosphorylases. rsc.orgnih.gov The active sites of these enzymes are stereospecific for β-anomers. The alpha-configuration of the glycosidic bond in this compound prevents it from being recognized and cleaved, contributing further to its metabolic stability. rsc.orgnih.gov

Molecular Interactions and Incorporation into Nucleic Acids

Incorporation into DNA by DNA Polymerases

The ability of a modified nucleotide to be recognized and incorporated by DNA polymerases is a crucial determinant of its biological potential. The triphosphate form of 2'-Deoxy-alpha-cytidine serves as a potential substrate for these enzymes, though its efficiency and the specificity of various polymerases for this unnatural nucleotide vary.

Impact on DNA Duplex Stability and Exonuclease Resistance

Once incorporated, this compound can significantly influence the local structure and stability of the DNA duplex. The altered stereochemistry at the anomeric center affects the sugar-phosphate backbone and the orientation of the nucleobase within the helix.

Studies on dodecamer duplex DNA containing anomeric (α/β-d) 2'-deoxycytidine (B1670253) mismatches have shown that the metal-free α-dC–β-dC mismatch is more stable than a canonical β-dC–β-dC mismatch. iucr.org This suggests that the presence of an α-anomer can, in certain contexts, lead to increased stability. However, when paired with its canonical partner, deoxyguanosine, the impact on duplex stability can be different. Research on other α-deoxynucleosides has indicated that their incorporation can be destabilizing. For instance, α-dC was found to be significantly more destabilizing (ΔTm = -10.0 °C) than other α-deoxynucleosides in duplexes with unconventional 3'-3' and 5'-5' phosphodiester linkages. acs.org

The resistance of oligonucleotides containing modified nucleosides to degradation by exonucleases is a critical factor for their potential therapeutic applications. Generally, α-nucleosides are more resistant to enzymatic degradation than their natural β-counterparts. rsc.org For example, the α-anomer of 2'-deoxycytidine was found to be inert to deamination and enzymatic hydrolysis by nucleoside deaminases and nucleosidases from Escherichia coli B, under conditions where the β-anomer was readily processed. rsc.org The digestion of DNA by 3'→5' exonucleases like exonuclease III is influenced by both the phosphodiester linkage and the nature of the base. oup.com Modifications to either can confer resistance to cleavage. oup.com While specific studies on the exonuclease resistance of DNA containing this compound are limited, the inherent enzymatic stability of α-nucleosides suggests that its incorporation would likely increase resistance to exonucleolytic degradation. rsc.org

Table 2: Impact of this compound on DNA Properties

| Property | Observation | Reference(s) |

| Duplex Stability (α-dC–β-dC mismatch) | More stable than β-dC–β-dC mismatch. | iucr.org |

| Duplex Stability (general incorporation) | Can be destabilizing, depending on context. | acs.org |

| Enzymatic Stability (nucleoside level) | Resistant to deamination and hydrolysis by E. coli enzymes. | rsc.org |

| Exonuclease Resistance (inferred) | Likely to increase resistance to exonucleases. | oup.comrsc.org |

Interaction with DNA Methyltransferases

DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, catalyzing the transfer of a methyl group to cytosine bases in DNA. The inhibition of these enzymes is a key mechanism for several anticancer drugs.

Mechanistic Insights into Methyltransferase Inhibition

Cytidine (B196190) analogs are a well-established class of DNMT inhibitors. biosyn.com The mechanism of action for many of these inhibitors involves their incorporation into DNA, where they can then interact with the DNMTs. For instance, 5-azacytidine (B1684299) analogs, after being incorporated into the DNA strand, can trap the DNMT enzyme through the formation of a covalent complex, leading to the depletion of the enzyme and subsequent hypomethylation of the DNA. biosyn.comnih.gov

Studies on a series of 5-azacytidine nucleosides have included the α-anomer of 2'-deoxy-5-azacytidine (α-DAC) as a potential hypomethylating agent. biosyn.comnih.gov The investigation of this α-anomer suggests that the anomeric configuration does not preclude its ability to inhibit DNA methylation, implying it can be incorporated into DNA and subsequently recognized by DNMTs. biosyn.com However, the specific mechanistic details of how the α-configuration of this compound itself, without the 5-aza modification, affects the interaction with and inhibition of DNMTs are not well-documented. It is plausible that the altered stereochemistry could interfere with the precise positioning of the cytosine base within the enzyme's active site, thereby hindering the methylation reaction. The substitution of the target cytosine in a CpG dinucleotide with analogs can lead to complete inhibition of methylation by murine DNA (cytosine C5)-methyltransferase. biosyn.com

Potential for RNA Incorporation and Processing

While this compound is a deoxyribonucleoside, the possibility of its incorporation into RNA by RNA polymerases is an area of interest. RNA polymerases generally exhibit high fidelity in selecting ribonucleotides over deoxyribonucleotides. However, under certain conditions or with specific polymerase variants, the incorporation of non-canonical nucleotides can occur.

Currently, there is a lack of direct evidence in the reviewed literature for the incorporation of this compound into RNA by RNA polymerases. Studies on other modified cytidine analogs, such as 2'-azidocytidine, have demonstrated RNA incorporation, but these possess a 2'-modification that differs significantly from the deoxy-alpha configuration. medchemexpress.com The stringent substrate specificity of most RNA polymerases makes the incorporation of a deoxynucleoside, particularly an α-anomeric one, unlikely under normal physiological conditions.

Structural Impact on DNA/RNA Secondary Structures

The incorporation of this compound into an oligonucleotide has a profound impact on its local and global structure. The altered glycosidic bond angle and sugar pucker of the α-anomer can introduce significant perturbations in the canonical DNA double helix.

A single-crystal X-ray structure of the this compound nucleoside revealed that the conformation at the glycosidic bond is anti, and the sugar residue adopts an almost symmetrical C2'-endo-C3'-exo twist (S-type). iucr.orgresearchgate.net These parameters lie outside the conformational range typically preferred by α-nucleosides. iucr.orgresearchgate.net Furthermore, NMR studies have indicated a hindered rotation around the C4-N4 bond of the cytosine base, suggesting partial double-bond character. iucr.orgresearchgate.net

Table 3: Structural Parameters of this compound

| Parameter | Observation | Reference(s) |

| Glycosidic Bond Conformation | anti | iucr.orgresearchgate.net |

| Sugar Pucker | C2'-endo-C3'-exo twist (S-type) | iucr.orgresearchgate.net |

| C4-N4 Bond | Hindered rotation, partial double-bond character | iucr.orgresearchgate.net |

| In Oligonucleotides | Can form stable duplexes with local structural perturbations | rsc.org |

Cellular Metabolism and Fate Non Clinical Focus

Intracellular Anabolic Pathways

The anabolic activation of nucleoside analogues is a critical process that converts them into their pharmacologically active triphosphate forms. This process typically involves a series of sequential phosphorylation events catalyzed by cellular kinases. nih.gov For 2'-deoxycytidine (B1670253) and its analogues, this pathway is initiated by deoxycytidine kinase (dCK). acs.org

The conversion of 2'-deoxycytidine analogues to their corresponding 5'-triphosphates is a three-step enzymatic process:

Monophosphorylation: The initial and often rate-limiting step is the phosphorylation of the nucleoside to a nucleoside 5'-monophosphate. nih.gov This reaction is primarily catalyzed by deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. bibliotekanauki.pl

Diphosphorylation: The resulting monophosphate is subsequently converted to a 5'-diphosphate by UMP-CMP kinase (CMPK). nih.gov

Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinase (NDK) catalyzes the formation of the active 5'-triphosphate. nih.govnih.gov

The stereochemistry at the anomeric carbon (C1' of the deoxyribose sugar) is a crucial determinant for recognition by dCK. Physiological nucleosides, including 2'-deoxy-beta-cytidine, exist as β-anomers. nih.gov While dCK exhibits broad substrate specificity for various cytidine (B196190) analogues, its activity is significantly influenced by the anomeric configuration. Studies have shown that dCK can phosphorylate α-D-deoxycytidine, but it is generally a much less efficient substrate compared to the natural β-anomer. nih.govnih.gov In the alpha configuration, the cytosine base is on the opposite side of the sugar ring relative to the 5'-hydroxyl group, which can hinder optimal positioning within the enzyme's active site. nih.gov

The reduced efficiency of the initial phosphorylation of the α-anomer by dCK is the primary bottleneck, severely limiting its entry into the anabolic pathway and subsequent conversion to the triphosphate form.

Table 1: Relative Phosphorylation Efficiency of Cytidine Stereoisomers by Deoxynucleoside Kinases

| Substrate | Kinase | Relative Phosphorylation Efficiency (Compared to β-D-anomer) | Reference |

|---|---|---|---|

| β-D-dCyd (Natural) | dCK | 100% | nih.gov |

| α-D-dCyd | dCK | Serves as a substrate, but at a much lower efficiency | nih.gov |

| β-L-dCyd | dCK | ~100% (similar to β-D) | nih.gov |

| β-D-dCyd (Natural) | TK2 | 100% | nih.gov |

| β-L-dCyd | TK2 | ~100% (similar to β-D) | nih.gov |

| α-D-dCyd | TK2 | << β-anomers | nih.gov |

| α-L-dCyd | TK2 | << β-anomers | nih.gov |

dCK: Deoxycytidine Kinase; TK2: Mitochondrial Thymidine (B127349) Kinase 2; dCyd: Deoxycytidine.

Catabolic Pathways and Deamination Products

The primary catabolic pathway for 2'-deoxycytidine involves deamination, a hydrolytic reaction that converts the cytosine base to uracil (B121893). This reaction is catalyzed by cytidine deaminase (CDA), an enzyme found in various tissues. nih.govgoogle.com The product of this reaction is 2'-deoxyuridine (B118206). nih.gov Further catabolism can break down 2'-deoxyuridine into uracil and 2-deoxyribose-1-phosphate.

Similar to the anabolic enzymes, cytidine deaminase exhibits a strong preference for the β-anomeric configuration. Research has demonstrated that the α-anomer of 2'-deoxycytidine is resistant to deamination by bacterial cytidine deaminases. rsc.org This resistance to enzymatic degradation is a general characteristic of α-nucleosides, which are often inert to the enzymes that process their β-counterparts. rsc.orgnih.gov This enzymatic inactivity prevents the breakdown of 2'-Deoxy-alpha-cytidine and its conversion to 2'-deoxyuridine.

Comparison of Alpha- and Beta-Anomer Metabolic Fates in Cellular Models

The metabolic fates of this compound and 2'-deoxy-beta-cytidine are profoundly different due to enzymatic stereoselectivity.

Anabolism: The natural β-anomer is readily taken up by cells and efficiently phosphorylated by dCK and subsequent kinases to form 2'-deoxycytidine triphosphate (dCTP), a building block for DNA synthesis. nih.govasm.org In stark contrast, the α-anomer is a poor substrate for dCK, the gateway enzyme for the anabolic salvage pathway. nih.govnih.gov Consequently, the formation of this compound triphosphate is minimal in cellular models, preventing its significant incorporation into metabolic pathways that require the triphosphate form.

Catabolism: The β-anomer is a substrate for cytidine deaminase and is subject to catabolic breakdown into 2'-deoxyuridine. nih.gov The α-anomer, however, is resistant to this deamination. rsc.org This makes it metabolically more stable in cellular systems where CDA is active. Studies comparing oligonucleotides made from α- and β-anomers have confirmed that the α-configured chains are significantly more resistant to degradation by cellular extracts. nih.gov

Table 2: Summary of Metabolic Fate Comparison

| Metabolic Process | Enzyme | β-Anomer (2'-Deoxy-beta-cytidine) | α-Anomer (this compound) |

|---|---|---|---|

| Monophosphorylation (Anabolism) | Deoxycytidine Kinase (dCK) | Efficient Substrate | Poor Substrate |

| Deamination (Catabolism) | Cytidine Deaminase (CDA) | Substrate (converted to 2'-deoxyuridine) | Resistant/Inert |

| Overall Metabolic Activity | - | Metabolically Active | Largely Metabolically Inert |

X-ray Crystallography of this compound and Complexes

X-ray crystallography has been instrumental in determining the precise solid-state structure of this compound. A detailed study provided key conformational parameters that distinguish it from its more common beta-anomer. iucr.orgresearchgate.net

The conformation at the glycosylic bond (χ) is found to be anti, with a torsion angle of 173.4°. The deoxyribose sugar moiety adopts an almost symmetrical C2′-endo-C3′-exo twist, which is an S-type conformation with a pseudorotation phase angle (P) of 179.7°. iucr.orgresearchgate.net These values are noted to be outside the typical conformational range preferred by most α-nucleosides, indicating a degree of structural flexibility. iucr.orgresearchgate.net Furthermore, the crystal structure reveals a relatively short C4—N4 bond in the cytosine ring, suggesting a partial double-bond character which hinders rotation around this bond. iucr.orgresearchgate.net The crystal packing is primarily governed by N—H⋯O and O—H⋯O hydrogen bonds between the nucleobase and sugar moieties of adjacent molecules. iucr.org

| Parameter | Value | Conformation |

| Glycosylic Bond Angle (χ) | 173.4 (2)° | anti |

| Sugar Pucker | C2′-endo-C3′-exo twist | S-type |

| Pseudorotation Phase Angle (P) | 179.7° | - |

Co-crystallization with Enzymes and Nucleic Acid Fragments

While specific co-crystal structures of this compound with enzymes or nucleic acid fragments are not extensively documented, studies on closely related cytidine analogs provide significant insights into how such molecules are recognized. For instance, crystal structures of enzymes like cytidine deaminases and DNA polymerases in complex with substrate analogs reveal the intricate network of interactions within the active site. nih.govnih.govosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of nucleosides in solution, where they can exhibit more flexibility than in a crystal lattice. For this compound, ¹H NMR studies have been used to determine its solution conformation. iucr.orgresearchgate.net

These studies confirm that even in solution, the deoxyribose ring exists in a dynamic equilibrium between different puckered structures. cdnsciencepub.com Analysis of proton coupling constants allows for the determination of the preferred sugar pucker and the orientation around the glycosidic bond. nih.gov In the case of this compound, NMR data supported the findings from X-ray crystallography, showing two distinct signals for the amino protons, which indicates a hindered rotation around the C4-N4 bond due to its partial double-bond character. iucr.orgresearchgate.net This technique is crucial for understanding the conformational landscape of the molecule in an aqueous environment, which is more representative of its state in biological systems.

Molecular Dynamics Simulations and Modeling of Interactions

Computational methods such as molecular dynamics (MD) simulations provide a dynamic view of how this compound and its analogs interact with biological targets at an atomic level. These simulations complement experimental data by revealing the time-dependent behavior and energetics of these interactions. vu.ltbipublication.com

Substrate Binding Conformations and Specificity

MD simulations have been extensively used to study the binding of cytidine-based substrates to enzymes like cytidine deaminases and polymerases. nih.govvu.lt These studies reveal that the conformation of the substrate and the surrounding nucleic acid can be interdependent. nih.gov For example, in APOBEC3 enzymes, the ssDNA substrate can adopt different conformations (e.g., U-shaped or linear) which are stabilized by sequence-specific interactions with variable loops in the enzyme's active site. nih.gov The simulations show how the enzyme can distinguish between different nucleotides at positions flanking the target cytidine, influencing binding stability and catalytic efficiency. nih.gov The root-mean-square fluctuations (RMSF) from MD trajectories can identify mobile regions of the enzyme, such as loops near the active site, that are crucial for accommodating the substrate and facilitating the chemical reaction. vu.lt

Excited-State Relaxation Mechanisms

The response of nucleosides to UV radiation is a critical area of research, with implications for DNA damage and photostability. Computational studies, often using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have elucidated the complex photophysical processes that occur after a molecule like this compound absorbs a photon. While direct studies on the alpha-anomer are limited, research on related cytidine analogs provides a framework for understanding these mechanisms.

Upon photoexcitation, the molecule is promoted to an electronically excited state (e.g., a 1ππ* state). From here, it can relax back to the ground state through several ultrafast, non-radiative pathways. These include:

Internal Conversion (IC): The molecule can decay directly from the initially populated excited state to the ground state, often via conical intersections, which are points where the potential energy surfaces of two electronic states cross.

Intersystem Crossing (ISC): The molecule can transition from a singlet excited state to a triplet excited state (e.g., T1(ππ*)). This triplet state is typically longer-lived and can also relax back to the ground state.

Studies on cytidine analogs have shown that the specific decay pathways and their efficiencies are highly sensitive to chemical modifications and the solvent environment. nih.gov For example, the presence of different functional groups can alter the relative energies of the excited states and the barriers to their interconversion. These computational models are essential for interpreting experimental transient absorption spectroscopy data and building a complete picture of the photochemistry of these important biomolecules. nih.gov

Future Research Directions

Early Synthetic Approaches to Alpha-Deoxycytidine

Initial efforts to synthesize α-nucleosides were often characterized by a lack of stereocontrol, typically yielding a mixture of α and β anomers that required subsequent separation.

Mercuri Procedure and its Evolution

The first reported synthesis of this compound was achieved in 1961 by Fox and colleagues using the mercuri procedure. nih.gov This classic method in nucleoside chemistry involves the condensation of a protected sugar halide with a mercury salt of a nucleobase. nih.govrsc.org In this specific synthesis, 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride was condensed with mercuri-N-acetylcytosine. nih.gov Following the condensation, deacylation with alcoholic ammonia (B1221849) yielded a mixture of both the α- and β-anomers of 2'-deoxycytidine (B1670253), marking the first successful synthesis of the alpha form. nih.gov

While foundational, the mercuri procedure has significant drawbacks, most notably the contamination of the final product with mercury ions, which can interfere with the biological functions of the nucleosides. nih.gov This limitation spurred the evolution of synthetic methods toward mercury-free alternatives. nih.gov

Table 1: First Synthesis of this compound via Mercuri Procedure

| Reactant 1 | Reactant 2 | Key Step | Product(s) |

|---|---|---|---|

| 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride | mercuri-N-acetylcytosine | Condensation followed by deacylation | α- and β-anomers of 2'-deoxycytidine |

Transglycosylation Reactions

Transglycosylation reactions offer an alternative route to α-nucleosides by rearranging an existing nucleoside. A notable method involves the self-anomerization of a β-nucleoside to its α-counterpart. Yamaguchi and colleagues reported a method for synthesizing α-deoxycytidine through this approach. nih.gov They treated 3′,5′-di-O-acetyl-N4-benzoyl-2′-deoxycytidine, a β-anomer, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) and bis(trimethylsilyl)-acetamide (BSA) in dry acetonitrile (B52724) at 70 °C. nih.gov After saponification, this process yielded this compound in a significant 41% yield. nih.gov This strategy demonstrated that the anomeric configuration could be inverted under specific chemical conditions, providing a direct path from the more common β-anomers to the desired α-anomers. nih.gov

Table 2: Synthesis of α-Deoxynucleosides via Self-Anomerization

| Starting β-Nucleoside Derivative | Product α-Nucleoside | Yield |

|---|---|---|

| 3′,5′-di-O-acetyl-N4-benzoyl-2′-deoxycytidine | This compound | 41% |

| (Corresponding adenosine (B11128) derivative) | α-deoxyadenosine | 33% |

| (Corresponding thymidine (B127349) derivative) | α-deoxythymidine | 28% |

Stereoselective Synthesis Strategies

A primary challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') to selectively produce one anomer over the other. academie-sciences.fr For α-nucleosides, this means directing the glycosidic bond formation to the alpha face of the sugar ring.

Improvements for Anomerization Control

Significant progress in stereoselective synthesis has been achieved by modifying reaction conditions. In 1987, Aoyama developed a method for the stereoselective synthesis of α-anomers of deoxyuridine and deoxythymidine. rsc.org During the condensation of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines with 3,5-di(O-p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride, the addition of an organic base like pyridine (B92270) resulted in the preferential formation of the α-anomer in approximately 70% yield. rsc.org In contrast, the presence of a Brønsted acid favored the β-anomer. rsc.org This demonstrated that the choice of additive could effectively steer the stereochemical outcome of the glycosylation reaction. Similarly, it has been noted in Vorbrüggen glycosylation that using an excess of the silylated base can favor the β-anomer, implying that stoichiometric control is another tool for influencing the anomeric ratio. google.com

Synthesis from Modified Sugar Precursors

The structure of the sugar precursor itself can be designed to direct the synthesis toward a specific anomer or to build in desired functionalities from the start. Synthesizing complex nucleoside analogues often involves starting with a pre-functionalized sugar moiety. For instance, the synthesis of certain double-headed nucleosides begins with a modified ribose derivative like 3,5-bis-O-(p-chlorobenzyl)-2-deoxy-2-hydroxymethyl-α-ᴅ-ribofuranose. researchgate.net This modified sugar is then coupled with nucleobases to create the target analogue. researchgate.net The initial synthesis of 2'-deoxycytidine itself utilized a modified precursor, 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride, to facilitate the reaction. nih.gov This approach of using tailored sugar precursors is fundamental to creating a wide range of nucleoside analogues with specific structural features.

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods leverage the high specificity of enzymes to catalyze key steps in a synthetic pathway, often overcoming the challenges of stereoselectivity seen in purely chemical methods. academie-sciences.fr Enzymes from nucleotide salvage pathways are particularly useful for nucleoside synthesis. academie-sciences.fr

Two main classes of enzymes are employed: nucleoside phosphorylases (NPs) and nucleoside 2′-deoxyribosyltransferases (NDTs). academie-sciences.fr These enzymes are anomer-specific and catalyze the formation of β-nucleosides. academie-sciences.fr However, they are integral to chemoenzymatic strategies that can produce α-anomers. For example, a chemical synthesis can produce a mixture of anomers, and an enzyme can then be used to selectively process or remove the unwanted β-anomer.

NDTs catalyze the direct transfer of a deoxyribose group between a donor nucleoside and an acceptor base. mdpi.comnih.gov Type II NDTs are particularly versatile as they can transfer the 2'-deoxyribosyl moiety between both purine (B94841) and pyrimidine (B1678525) bases. mdpi.com Research has shown that pyrimidine nucleosides like 2'-deoxycytidine can serve as effective donors of the sugar moiety in these reactions. mdpi.com

It is also a crucial biochemical characteristic that the α-anomer of 2'-deoxycytidine is resistant to certain enzymatic reactions. For instance, it was found to be inert to deamination and glycosyl cleavage by enzymes in Escherichia coli B, which readily process the corresponding β-anomer. nih.gov This enzymatic inertness can be exploited in synthetic strategies to isolate the α-anomer from a mixture.

Applications As Research Probes and Tools

Utilization in Nucleic Acid Labeling and Detection Technologies

The ability to label and detect newly synthesized DNA is crucial for studying cell proliferation, a key process in development and disease. Analogues of 2'-deoxycytidine (B1670253) are central to modern techniques for this purpose. A prominent example is 5-ethynyl-2'-deoxycytidine (B116413) (EdC), which has been developed as an effective agent for labeling DNA in vitro and in vivo. researchgate.netnih.gov

EdC contains an ethynyl (B1212043) group, a small modification that is readily accepted by cellular machinery. nih.gov During the S phase of the cell cycle, EdC is incorporated into newly synthesized DNA by cellular polymerases. The true power of this technique lies in the subsequent detection step, which utilizes a copper(I)-catalyzed azide-alkyne cycloaddition reaction, a type of "click chemistry". nih.gov This highly specific and efficient reaction covalently attaches a fluorescently labeled azide (B81097) to the ethynyl group on the incorporated EdC. This method offers a significant advantage over older techniques, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), because it does not require harsh DNA denaturation, thus better-preserving cellular architecture. nih.gov

EdC is often compared to a similar thymidine (B127349) analogue, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). While both are used for detecting DNA synthesis, research indicates that EdC may exhibit lower cytotoxicity than EdU, particularly in long-term studies, making it a more suitable choice for sensitive applications. nih.gov However, the efficiency of incorporation can vary; in some human fibroblast cells, EdC incorporation was found to be significantly lower than that of EdU during short pulses. nih.gov

Table 1: Comparison of EdC and EdU for DNA Labeling

| Feature | 5-ethynyl-2'-deoxycytidine (EdC) | 5-ethynyl-2'-deoxyuridine (EdU) |

|---|---|---|

| Mechanism | Incorporation into nascent DNA during S phase. nih.gov | Incorporation into nascent DNA during S phase. nih.gov |

| Detection | Copper-catalyzed "click chemistry" with a fluorescent azide. nih.gov | Copper-catalyzed "click chemistry" with a fluorescent azide. nih.gov |

| DNA Denaturation | Not required. nih.gov | Not required. nih.gov |

| Cytotoxicity | Generally lower, especially in long-term experiments. nih.gov | Can exhibit time-dependent inhibition of cell growth. nih.gov |

| Incorporation Rate | Can be lower than EdU in certain cell types and conditions. nih.gov | Generally high incorporation efficiency. nih.gov |

Development of Nucleoside Analogues for Biochemical Research

Nucleoside analogues derived from 2'-deoxycytidine are pivotal for elucidating the complex processes of DNA replication and repair. By tracking the incorporation of labeled analogues like EdC, researchers can directly measure DNA synthesis and monitor cell cycle progression. nih.gov This provides a powerful tool to assess the effects of various stimuli or drugs on cell proliferation.

These analogues also serve as probes for DNA repair pathways. The cellular machinery that maintains genomic integrity can sometimes be triggered by the incorporation of unnatural nucleosides. For instance, the deamination of cytosine to uracil (B121893) is a common form of DNA damage that is typically corrected by the base excision repair (BER) pathway. nih.gov The introduction of certain cytidine (B196190) analogues can activate these repair mechanisms, allowing scientists to study their function.

Recent innovations include the development of chimeric DNA probes that contain a central stretch of natural D-DNA, where a lesion is placed, flanked by enzyme-resistant L-DNA. acs.org These probes have been designed to monitor the activity of DNA glycosylases, key enzymes in the BER pathway. For example, a probe containing 5-formylcytosine, an oxidized derivative of cytosine, can be used to measure the real-time activity of thymine (B56734) DNA glycosylase (TDG) in living cells as it excises the modified base. acs.org This provides a much-needed tool for studying the dynamics of active DNA demethylation, a fundamental epigenetic process. acs.org

The three-dimensional structure of DNA and RNA is critical to their function. Introducing modified nucleosides is a key strategy for probing these structures. Analogues of 2'-deoxycytidine with modifications to the sugar moiety, such as the introduction of a fluorine atom, are used to create more stable nucleic acid duplexes.

Furthermore, naturally occurring modifications of 2'-deoxycytidine, such as 5-hydroxymethyl-dC, 5-formyl-dC (5fC), and 5-carboxy-dC (5caC), are intermediates in the active DNA demethylation pathway and act as epigenetic marks. scirp.orgresearchgate.net The presence of these bases can influence DNA structure and are specifically recognized by proteins like thymine DNA glycosylase (TDG). acs.org Synthetic oligonucleotides containing these analogues are essential tools for studying the structural and functional consequences of these important epigenetic modifications. scirp.org

Use in Enzyme Assays and Mechanistic Investigations

2'-Deoxycytidine analogues are fundamental tools for studying the enzymes involved in nucleotide metabolism and DNA synthesis. These analogues can act as substrates, inhibitors, or probes to elucidate enzyme mechanisms and kinetics. researchgate.net

Two key enzymes in cytidine metabolism are cytidine deaminase (CDA) and deoxycytidine kinase (dCK). mdpi.comnih.gov

Cytidine Deaminase (CDA): This enzyme catalyzes the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. mdpi.com Assays for CDA activity often use cytidine analogues as substrates. The rate of conversion of the analogue to its corresponding uridine form can be measured using techniques like liquid chromatography, providing a direct assessment of enzyme activity. mdpi.com This is crucial for understanding the enzyme's role in nucleoside salvage pathways and in the metabolism of chemotherapeutic cytidine analogues. mdpi.com

Deoxycytidine Kinase (dCK): This enzyme performs the first and rate-limiting step in the activation of many deoxycytidine nucleoside analogues used in cancer therapy, such as cytosine arabinoside (ara-C). nih.govoncohemakey.com It phosphorylates the analogue to its monophosphate form. Enzyme assays using purified dCK and a specific analogue can determine the efficiency of this phosphorylation, which often correlates with the drug's cytotoxic potential. nih.gov Studying how different analogues interact with dCK helps in understanding mechanisms of drug action and resistance. nih.gov

For instance, ara-C, an analogue of deoxycytidine, must be phosphorylated by dCK to arabinosylcytosine triphosphate (ara-CTP). oncohemakey.com This active form then competitively inhibits DNA polymerases, halting DNA synthesis. oncohemakey.com Mechanistic studies using enzyme assays have demonstrated that ara-CTP competes with the natural substrate, dCTP, for binding to DNA polymerase. oncohemakey.com Such investigations are vital for characterizing the biochemical basis of action for this entire class of compounds.

Future Directions in Academic Research

Elucidation of Novel Enzymatic Pathways and Recognition Elements

A significant frontier in the study of 2'-Deoxy-alpha-cytidine lies in understanding its interactions with cellular machinery. While it is known that the α-anomeric configuration often confers resistance to enzymatic degradation, the full scope of enzymes that can process or recognize this unique structure remains largely uncharted. Future research will likely focus on identifying and characterizing novel phosphorylases, kinases, and polymerases that can accommodate α-nucleosides. Enzymes such as nucleoside phosphorylases (NPs) are already utilized in the biocatalytic synthesis of nucleoside analogs, and exploring their specificity for α-anomers could lead to more efficient production methods. nih.govmdpi.com

Key research questions to be addressed include:

Enzymatic Incorporation and Excision: Investigating which DNA polymerases, viral or human, can incorporate this compound triphosphate into a growing DNA strand and the efficiency of this process. Conversely, identifying exonucleases that can recognize and excise this non-canonical nucleotide is crucial for understanding its persistence and potential mutagenic effects.

Metabolic Pathways: The action of enzymes like cytidine (B196190) deaminase on this compound is an area ripe for investigation. nih.govresearchgate.net Understanding how this and other metabolic enzymes modify the compound will provide insight into its cellular fate and mechanism of action.

Recognition by Cellular Sensors: Elucidating how DNA damage response and repair pathways recognize duplexes containing α-anomers is critical. This knowledge will be vital for developing therapeutic strategies that exploit the unique structural distortions introduced by these analogs.

Advanced Synthetic Strategies for Complex Analogues

While methods for synthesizing α-nucleosides have been established, the development of more efficient and stereoselective strategies remains a key objective. nih.govrsc.org The future of synthetic chemistry in this area will likely focus on creating more complex and functionally diverse analogues of this compound to probe biological systems with greater precision.

Promising areas of development include:

Stereodivergent Synthesis: New strategies are emerging that allow for the controlled synthesis of either α- or β-anomers from a common precursor, which could streamline the production of this compound and its derivatives. researchgate.net

Modifications at the Sugar and Base Moieties: The synthesis of analogues with modifications at the 4'-position or the introduction of functionalities like fluorine at the 2'-position have already shown promise in generating compounds with potent antiviral activity. nih.gov Future work will likely explore a wider range of substitutions to fine-tune the biological properties of the parent compound.

C-Nucleoside Analogues: The synthesis of C-nucleosides, where the base is connected to the sugar via a C-C bond, offers another avenue for creating stable and biologically active analogues. mdpi.comsemanticscholar.org

1'-Homo-N-Nucleosides: The synthesis of 1′-homo-N-2′-deoxy-α-nucleosides, which feature an extra carbon atom at the 1' position, introduces greater conformational flexibility and metabolic stability. nih.gov

The following table summarizes some advanced synthetic strategies for nucleoside analogues:

| Synthetic Strategy | Key Features | Potential Applications |

| Stereodivergent Synthesis | Controlled formation of either α or β anomers from a single starting material. | Efficient production of specific anomers for therapeutic and research purposes. |

| 4'-Substituted Analogues | Introduction of various chemical groups at the 4'-position of the sugar ring. | Development of potent antiviral and anticancer agents. nih.gov |

| C-Nucleosides | C-C bond between the sugar and the base, increasing chemical stability. | Creation of metabolically robust nucleoside drugs. mdpi.com |

| 1'-Homo-N-Nucleosides | Insertion of a methylene (B1212753) group between the anomeric carbon and the nucleobase. | Enhanced enzymatic stability and altered conformational properties. nih.gov |

Integration with Single-Molecule Studies and High-Throughput Methodologies

The convergence of single-molecule biophysics and high-throughput screening (HTS) methodologies offers powerful tools to investigate the properties of this compound and its derivatives. These techniques can provide unprecedented insights into the molecular-level interactions and biological activities of these compounds.

Future applications of these technologies include:

Single-Molecule Force Spectroscopy: Techniques like optical tweezers and atomic force microscopy can be used to study the mechanical properties of DNA duplexes containing this compound. This can reveal how the α-anomer affects the stability, elasticity, and conformational dynamics of DNA, which are crucial for its biological function. fernandomorenoherrero.com

High-Throughput Screening (HTS): HTS assays can be developed to rapidly screen libraries of this compound analogues for specific biological activities. nih.govyoutube.com For instance, fluorescence-based assays using environment-sensitive nucleoside analogues can be adapted to identify compounds that bind to specific enzymes or protein targets. nih.gov The use of AlphaScreen technology, a bead-based assay, could also be employed to screen for inhibitors of protein-DNA interactions involving α-oligonucleotides. colorado.edumonash.edu

Pulse-Labeling and Click Chemistry: The incorporation of modified analogues, such as those containing an ethynyl (B1212043) group, into nascent DNA allows for their detection and quantification using click chemistry. nih.gov This approach can be used in high-throughput formats to assess the effects of various compounds on DNA replication in different cell types and under various conditions.

Computational Predictions for Molecular Interactions and Biological Activities

Computational modeling and in silico screening are becoming indispensable tools in drug discovery and molecular biology. nih.govresearchgate.net For this compound, these methods can provide valuable predictions about its behavior and guide experimental work.

Future directions in this area will likely involve:

Molecular Dynamics (MD) Simulations: All-atom MD simulations can be used to study the structure, dynamics, and flexibility of DNA duplexes containing this compound. icts.res.inencyclopedia.pubnih.gov These simulations can reveal how the α-anomer alters the local and global conformation of DNA, including groove widths and bending, which are critical for protein recognition. nih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the electronic structure and reactivity of this compound and its analogues. cyberleninka.ru This can help in understanding their chemical stability and potential for interacting with biological targets.

Molecular Docking: Docking studies can predict the binding modes and affinities of this compound and its derivatives to the active sites of enzymes, such as polymerases and kinases. This can aid in the rational design of more potent and selective inhibitors.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound analogues. mdpi.com This can help in prioritizing compounds for further experimental evaluation and reducing the likelihood of late-stage failures in drug development.

The following table outlines the applications of computational methods in the study of this compound:

| Computational Method | Application | Predicted Properties |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of α-DNA duplexes in a physiological environment. | Conformational dynamics, structural parameters (e.g., groove width), and interactions with water and ions. fernandomorenoherrero.com |

| Quantum Mechanical (QM) Calculations | Analyzing the electronic properties of the molecule. | Chemical reactivity, stability, and interaction energies. cyberleninka.ru |

| Molecular Docking | Predicting the interaction between the nucleoside and a protein target. | Binding affinity, binding mode, and key interacting residues. |

| ADMET Prediction | Estimating the pharmacokinetic and toxicological profile of analogues. | Drug-likeness, metabolic stability, and potential toxicity. mdpi.com |

Q & A

Q. What are the recommended methods for synthesizing 2'-Deoxy-alpha-cytidine in laboratory settings?

The synthesis of this compound typically employs phosphoramidite chemistry, which allows precise control over nucleotide coupling and protection of reactive groups. For example, Jurczyk et al. (2000) and Seela & Shaikh (2006) utilized this approach to synthesize analogous deoxyribonucleosides, emphasizing the importance of orthogonal protecting groups (e.g., acetyl for exocyclic amines) to prevent side reactions . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment .

Q. What safety protocols should be followed when handling this compound?

Researchers must adhere to general chemical hygiene practices: wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust. In cases of prolonged exposure, use respiratory protective devices. Contaminated clothing should be removed immediately, and hands washed before breaks .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

Purity validation requires a combination of reverse-phase HPLC (to quantify impurities) and mass spectrometry (for molecular weight confirmation). NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for verifying structural integrity, particularly the anomeric configuration (alpha vs. beta) .

Q. How should laboratory notebooks document experiments involving this compound to ensure reproducibility?

Document all procedural details, including reagent batch numbers, reaction conditions (temperature, pH, solvent ratios), and instrumentation parameters. Raw data (e.g., chromatograms, spectra) should be archived, and deviations from protocols explicitly noted. Cross-referencing with supplementary materials is advised for complex experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported stability of this compound under varying pH conditions?

Discrepancies often arise from differences in buffer composition or analytical methods. To address this, replicate studies under standardized conditions (e.g., 25°C, ionic strength 0.1 M) using multiple techniques (e.g., UV-Vis spectroscopy for tautomerism, LC-MS for degradation products). Subgroup analysis, as outlined in Table 2.6.1 of clinical trial frameworks, can isolate pH-dependent stability trends .

Q. What methodological considerations are critical when incorporating this compound into modified oligonucleotides for structural studies?

Key considerations include:

- Protection strategies : Use transient protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired side reactions during solid-phase synthesis.

- Base-pairing analysis : Employ thermal denaturation (Tm) assays and X-ray crystallography to assess hybridization efficiency and structural perturbations .

Q. How should researchers design experiments to investigate the tautomeric behavior of this compound in aqueous solutions?

Design pH-controlled experiments (range 3–10) with deuterated solvents for NMR analysis. Pair experimental data with density functional theory (DFT) calculations to model tautomeric equilibria. Validate findings using comparative studies with 2'-Deoxy-beta-cytidine to isolate anomer-specific effects .

Q. What strategies can address discrepancies between computational predictions and experimental observations in the base-pairing behavior of this compound?

Hybrid methodologies are recommended:

Q. How can researchers ensure ethical and rigorous data collection in studies involving this compound derivatives?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Document all raw data, including outliers, and perform sensitivity analyses to assess robustness. Adhere to ethical guidelines for data transparency and reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies examining the mutagenic potential of this compound derivatives?

Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Incorporate bootstrap resampling to estimate confidence intervals for small sample sizes. For high-throughput data, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.